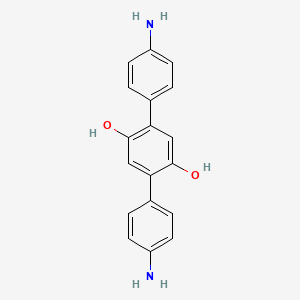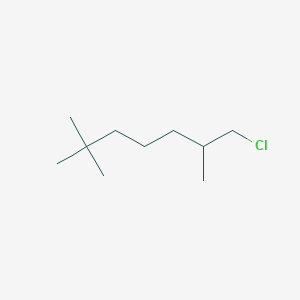
1-Chloro-2,6,6-trimethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,6,6-trimethylheptane is an organic compound with the molecular formula C10H21Cl It is a branched alkane with a chlorine atom attached to the first carbon and three methyl groups attached to the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,6,6-trimethylheptane can be synthesized through several methods. One common approach involves the chlorination of 2,6,6-trimethylheptane. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,6,6-trimethylheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include alcohols, ethers, or amines.
Oxidation Products: Oxidation typically yields alcohols or ketones, depending on the specific conditions and reagents used.
Scientific Research Applications
1-Chloro-2,6,6-trimethylheptane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-2,6,6-trimethylheptane in chemical reactions involves the reactivity of the chlorine atom and the branched alkane structure. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The branched structure can influence the compound’s reactivity and stability in various chemical environments .
Comparison with Similar Compounds
1-Chloro-2,2,6,6-tetramethylheptane: Similar in structure but with different branching, leading to variations in reactivity and physical properties.
2-Chloro-2,6,6-trimethylheptane: Chlorine atom attached to a different carbon, affecting its chemical behavior and applications.
Uniqueness: 1-Chloro-2,6,6-trimethylheptane’s unique structure, with three methyl groups on the sixth carbon, distinguishes it from other chlorinated alkanes. This branching can impact its reactivity, making it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C10H21Cl |
|---|---|
Molecular Weight |
176.72 g/mol |
IUPAC Name |
1-chloro-2,6,6-trimethylheptane |
InChI |
InChI=1S/C10H21Cl/c1-9(8-11)6-5-7-10(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
UELYKMXNNOCXJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


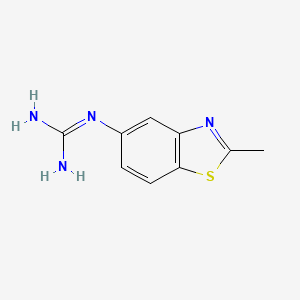
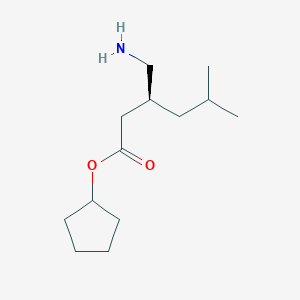
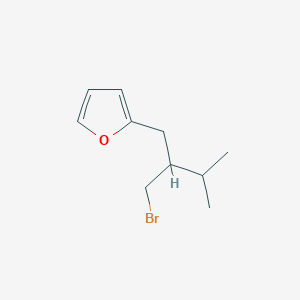
![2-[5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-(3-methyl-1-propan-2-ylsulfonylbutan-2-yl)-2-oxopiperidin-3-yl]acetic acid](/img/structure/B13646463.png)
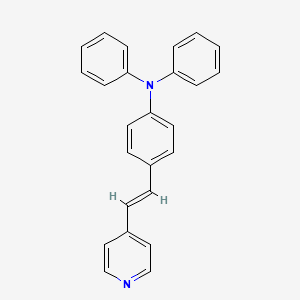

![1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13646484.png)
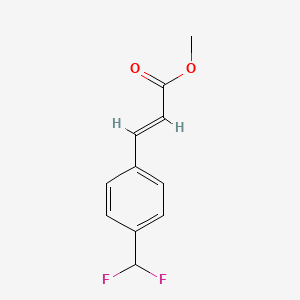
![7-Iodo-3-methylbenzo[d]isoxazole](/img/structure/B13646488.png)
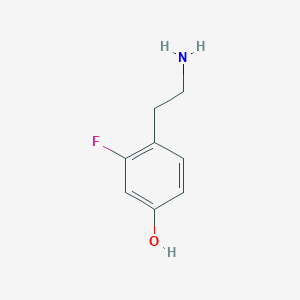
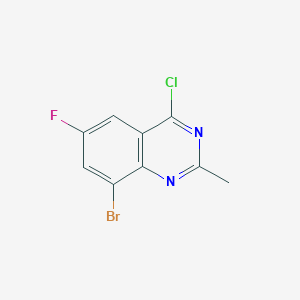
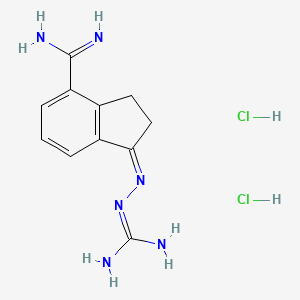
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13646504.png)
